3-Bromo-2-fluoro-N,N-dimethylaniline
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Overview
Description
3-Bromo-2-fluoro-N,N-dimethylaniline: is an aromatic amine compound characterized by the presence of bromine and fluorine substituents on the benzene ring, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-N,N-dimethylaniline typically involves the bromination and fluorination of N,N-dimethylaniline. One common method includes:
Bromination: N,N-dimethylaniline is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the meta position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination and fluorination: Using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce new functional groups onto the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-2-fluoro-N,N-dimethylaniline has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The dimethylamino group can also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors .
Comparison with Similar Compounds
3-Bromo-N,N-dimethylaniline: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluoro-N,N-dimethylaniline:
3-Bromo-4-fluoro-N,N-dimethylaniline: Has both bromine and fluorine atoms but in different positions, resulting in distinct chemical behavior.
Uniqueness: 3-Bromo-2-fluoro-N,N-dimethylaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for various applications in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C8H9BrFN |
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Molecular Weight |
218.07 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3 |
InChI Key |
RUXGQSSSHDVKRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
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